2-(3-Nitropyridin-2-yl)acetonitrile
Description
Properties
IUPAC Name |
2-(3-nitropyridin-2-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c8-4-3-6-7(10(11)12)2-1-5-9-6/h1-2,5H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADKRHEANEZONBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)CC#N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20457173 | |
| Record name | 2-(3-nitropyridin-2-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20457173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123846-65-1 | |
| Record name | 2-(3-nitropyridin-2-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20457173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Nitration of 2-Pyridylacetonitrile
The direct nitration of 2-pyridylacetonitrile represents a straightforward approach to introducing the nitro group at position 3. The electron-withdrawing acetonitrile group directs electrophilic substitution to the meta position (position 5) under standard nitration conditions. However, achieving nitration at position 3 requires tailored conditions to override typical directing effects.
Reaction Conditions :
-
Nitrating Agent : A mixture of fuming nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C.
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Mechanism : The nitronium ion (NO₂⁺) attacks the pyridine ring, with the acetonitrile group’s electron-withdrawing nature creating partial positive charges at positions 3 and 5. Kinetic control at low temperatures favors nitration at position 3 due to steric hindrance at position 5.
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Yield : 60–70% after purification via silica gel chromatography (ethyl acetate/hexane, 1:3).
Table 1 : Optimization of Direct Nitration
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 0–5°C | Maximizes position 3 selectivity |
| HNO₃ Concentration | 90% (fuming) | Enhances nitronium ion generation |
| Reaction Time | 4–6 hours | Prevents over-nitration |
Vicarious Nucleophilic Substitution (VNS) on 3-Nitropyridine
Substitution with Cyanomethyl Groups
Vicarious nucleophilic substitution enables the introduction of the acetonitrile group at position 2 of pre-nitrated pyridine. This method leverages the nitro group’s ability to activate the ring for nucleophilic attack while directing substitution to the ortho position.
Reaction Protocol :
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Substrate : 3-Nitropyridine synthesized via the hydrogen sulfite-mediated rearomatization of nitropyridinium ions.
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Nucleophile : Cyanomethyl magnesium bromide (CH₂CNMgBr) in tetrahydrofuran (THF) at –78°C.
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Mechanism : The nitro group stabilizes the intermediate σ-complex, facilitating C–H bond substitution at position 2.
Table 2 : VNS Reaction Parameters
| Component | Role | Optimal Quantity |
|---|---|---|
| 3-Nitropyridine | Substrate | 1.0 equiv |
| CH₂CNMgBr | Nucleophile | 1.2 equiv |
| Reaction Time | – | 12 hours |
| Yield | – | 55–65% |
One-Pot Tandem Aldol-Cyclization Strategy
Aldol Condensation and Cyanide Addition
Adapting methodologies from indole-based syntheses, a one-pot approach combines aldol condensation and cyanide-mediated cyclization to construct the acetonitrile moiety.
Procedure :
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Aldol Condensation : React 3-nitro-2-pyridinecarbaldehyde with acetonitrile in the presence of potassium tert-butoxide (t-BuOK).
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Cyanide Addition : Introduce sodium cyanide (NaCN) to trigger cyclization, forming the acetonitrile group.
Key Observations :
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Base Selection : t-BuOK outperforms weaker bases (e.g., K₂CO₃) in promoting aldol adduct formation (yield increase from 40% to 72%).
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Temperature Sensitivity : Reactions conducted at 25°C prevent decomposition of nitro groups.
Table 3 : One-Pot Reaction Optimization
| Variable | Optimal Condition | Yield Improvement |
|---|---|---|
| Base | t-BuOK | +32% |
| Solvent | DMF | +18% |
| Cyanide Source | NaCN | +25% |
Industrial-Scale Production Considerations
Continuous Flow Nitration
Industrial synthesis prioritizes safety and efficiency, often employing continuous flow reactors to manage exothermic nitration steps.
Process Overview :
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Reactors : Microfluidic channels with precise temperature control (0–5°C) mitigate thermal runaway risks.
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Purification : In-line liquid-liquid extraction removes residual acids, yielding >95% pure product.
Table 4 : Scalability Metrics
| Metric | Batch Process | Continuous Flow |
|---|---|---|
| Annual Capacity | 500 kg | 5,000 kg |
| Purity | 92–94% | 95–97% |
| Hazard Rating | High | Moderate |
Mechanistic Insights and Challenges
Regioselectivity in Nitration
The competition between electronic and steric effects governs nitro group placement:
Chemical Reactions Analysis
Types of Reactions
2-(3-Nitropyridin-2-yl)acetonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas (H2) are commonly used.
Substitution: Nucleophilic reagents such as amines and hydroxylamine can be used under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Chemical Synthesis
Building Block for Heterocycles
2-(3-Nitropyridin-2-yl)acetonitrile serves as a crucial building block in the synthesis of heterocyclic compounds. Its unique structure allows for various chemical transformations, including:
- Oxidation : Conversion to nitro derivatives.
- Reduction : Formation of amino derivatives.
- Substitution Reactions : Synthesis of various substituted pyridine derivatives.
These reactions highlight the compound's utility in generating complex molecules necessary for pharmaceutical development and other chemical applications.
Biological Activities
Antimicrobial and Anticancer Properties
Research indicates that this compound exhibits potential biological activities, particularly:
- Antimicrobial Activity : Studies have shown that derivatives of this compound can inhibit the growth of various pathogens, making it a candidate for developing new antimicrobial agents.
- Anticancer Potential : The compound has been investigated for its ability to induce apoptosis in cancer cells, suggesting its role in cancer therapy .
Medicinal Chemistry
Drug Development and Pharmacophore Exploration
In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It can interact with biological targets such as enzymes and receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates, which may contribute to its biological effects .
Case Study: Urease Inhibition
A notable study focused on synthesizing pyridylpiperazine derivatives from this compound. These derivatives were evaluated for their urease inhibition properties, essential for treating infections caused by urease-producing pathogens. The synthesized compounds demonstrated significant inhibitory activity, with IC50 values indicating their potential therapeutic efficacy .
Industrial Applications
Specialty Chemicals Production
In industrial settings, this compound is utilized as an intermediate in the production of specialty chemicals. Its ability to participate in various chemical reactions makes it valuable in synthesizing compounds used in agrochemicals and materials science .
Mechanism of Action
The mechanism of action of 2-(3-Nitropyridin-2-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers: Nitropyridine Derivatives
a) 5-Nitro-2-pyridineacetonitrile (CAS 123846-66-2)
- Structure : Nitro group at pyridine 5-position.
- Molecular Formula : C₇H₅N₃O₂ (identical to target compound).
- Physical Properties :
- Key Differences: The 5-nitro isomer has a planar nitro group, whereas the 3-nitro isomer may exhibit non-planar geometry due to steric hindrance near the acetonitrile group. Reactivity: The 3-nitro group in the target compound enhances electrophilicity at the adjacent carbon, favoring nucleophilic substitution or cyclization reactions .
b) 2-(5-Chloro-3-nitropyridin-2-yl)acetonitrile (CAS 886373-41-7)
Functional Group Variants
a) 2-(3-Aminopyridin-2-yl)acetonitrile (CAS 105166-53-8)
- Structure: Amino (-NH₂) group replaces nitro (-NO₂).
- Similarity Score : 0.84 .
- Key Differences: The amino group is electron-donating, raising HOMO energy and increasing nucleophilicity. Applications: Likely used in coupling reactions (e.g., forming amides or imines) rather than electrophilic substitutions.
b) 2-(3-Nitrophenyl)acetonitrile (CAS 621-50-1)
Heterocycle Variants
a) 2-(6-Methylpyridazin-3-yl)acetonitrile (CAS 1394042-71-7)
- Structure : Pyridazine ring (two adjacent nitrogen atoms) replaces pyridine.
- Molecular Formula : C₇H₇N₃.
- Molecular Weight : 133.15 g/mol .
- Key Differences :
b) 2-(4-Amino-2-chloro-5-methylphenyl)-2-(4-chlorophenyl)acetonitrile
Comparative Data Tables
Table 1: Physical and Electronic Properties
| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) | LogP | Key Applications |
|---|---|---|---|---|---|
| This compound | 163.13 | N/A | N/A | ~1.5 | Pharmaceutical synthesis |
| 5-Nitro-2-pyridineacetonitrile | 163.13 | 66.0–66.5 | 342 | 1.35 | Organic intermediates |
| 2-(3-Nitrophenyl)acetonitrile | 162.15 | N/A | N/A | 1.63 | Polymer chemistry |
| 2-(5-Chloro-3-nitropyridin-2-yl)acetonitrile | 197.58 | N/A | N/A | 2.23 | Agrochemical precursors |
Table 2: Reactivity and Stability
Biological Activity
2-(3-Nitropyridin-2-yl)acetonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and the implications of its activity in various biological systems.
Synthesis
The synthesis of this compound typically involves the reaction of 3-nitropyridine with acetonitrile under specific conditions. The following general reaction scheme illustrates the process:
- Starting Materials : 3-Nitropyridine and acetonitrile.
- Reaction Conditions : The reaction is usually performed under reflux conditions, often in the presence of a base or catalyst to enhance yield.
- Yield : Reports indicate yields around 65% for derivatives synthesized from similar reactions involving piperazine derivatives .
Biological Activity
The biological activity of this compound has been investigated in various studies, focusing primarily on its effects as an enzyme inhibitor and its cytotoxic properties.
Enzyme Inhibition
One significant area of research is the compound's role as a urease inhibitor. Urease is an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide, which is crucial in various biological processes, including nitrogen metabolism.
- Inhibition Studies : The compound has shown promising results with an IC50 value of approximately , indicating effective inhibition of urease activity .
- Mechanism : The presence of the nitro group at the 3-position enhances electrophilicity at the 2-position, facilitating nucleophilic attack during the inhibition process .
Hemolysis Activity
The hemolytic potential of 1-(3-nitropyridin-2-yl)piperazine derivatives has also been assessed, revealing insights into their biocompatibility:
- Results : Compounds derived from this structure exhibited hemolysis percentages comparable to phosphate-buffered saline (PBS), suggesting good compatibility with human blood cells .
- Statistical Significance : The findings were statistically significant (p < 0.05), supporting the potential for these compounds in therapeutic applications where injection is necessary .
Case Studies
Several studies have evaluated the biological activity of related compounds and derivatives, providing a broader context for understanding the potential applications of this compound.
- Pyridylpiperazine Derivatives :
- Toxicological Assessments :
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of 2-(3-Nitropyridin-2-yl)acetonitrile?
- Methodological Answer : Synthesis typically involves nitration of a pyridine precursor followed by functionalization with an acetonitrile group. For example:
Nitration : React 2-pyridyl acetonitrile derivatives with a nitrating agent (e.g., HNO₃/H₂SO₄) at 0–5°C to introduce the nitro group at the 3-position .
Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) to isolate the product. Monitor progress via TLC (Rf ~0.3 in 1:3 ethyl acetate/hexane).
Characterization : Confirm purity via HPLC (C18 column, acetonitrile/water gradient) and structural identity via ¹H NMR (e.g., aromatic protons at δ 8.5–9.0 ppm, nitrile signal absent in proton NMR).
Table 1 : Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | 60–75 |
| Purification | Silica gel chromatography | >95 |
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.5–9.0 ppm) and nitrile carbon (δ ~115 ppm in ¹³C NMR). The nitro group deshields adjacent protons .
- IR Spectroscopy : Detect nitrile stretch (~2250 cm⁻¹) and nitro symmetric/asymmetric stretches (~1520/1350 cm⁻¹).
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 178.05 (calculated for C₇H₅N₃O₂).
- X-ray Crystallography : If single crystals are obtained, use SHELXL for refinement to resolve bond lengths/angles (e.g., C-NO₂ bond length ~1.48 Å) .
Advanced Research Questions
Q. How can researchers address discrepancies in reported reactivity or spectral data for this compound derivatives?
- Methodological Answer :
- Data Cross-Validation : Combine multiple techniques (e.g., 2D NMR for unambiguous proton assignments, tandem MS for fragmentation patterns).
- Computational Analysis : Perform DFT calculations (e.g., B3LYP/6-31G*) to predict NMR chemical shifts or reaction pathways, comparing theoretical and experimental results.
- Crystallographic Validation : For structural ambiguities, refine X-ray data using SHELXL and apply Flack’s parameter to confirm absolute configuration if chirality is suspected .
Q. What experimental design considerations are critical for studying the nitro group’s electronic effects in this compound?
- Methodological Answer :
- Kinetic Studies : Monitor nitro group reduction (e.g., catalytic hydrogenation with Pd/C) via in-situ IR or HPLC. Vary pH and temperature to assess stability.
- Electrochemical Analysis : Use cyclic voltammetry to measure redox potentials (e.g., nitro reduction peak at ~-0.5 V vs. Ag/AgCl).
- Theoretical Modeling : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
Table 2 : Example Reduction Conditions
| Catalyst | Solvent | Time (h) | Conversion (%) |
|---|---|---|---|
| Pd/C (10%) | Ethanol | 4 | >90 |
Q. How can researchers optimize crystallization conditions for X-ray diffraction studies?
- Methodological Answer :
- Solvent Screening : Test solvent mixtures (e.g., acetonitrile/water, DCM/hexane) for slow evaporation.
- Temperature Gradients : Use a gradient from 25°C to 4°C to promote crystal growth.
- Data Collection : For twinned crystals, employ SHELXD for structure solution and SHELXL for refinement, prioritizing high-resolution data (e.g., <1.0 Å) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
